REACTION_SMILES
|
[C:15]([CH2:16][CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)(=[O:24])[Cl:25].[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[O:9][CH2:10][CH:11]=[CH:12][CH2:13][OH:14]>>[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[O:9][CH2:10][CH:11]=[CH:12][CH2:13][O:14][C:15]([CH2:16][CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)=[O:24]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)CCc1ccccc1
|
Name
|
O=C(OCC=CCO)c1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OCC=CCO)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCc1ccccc1)OCC=CCOC(=O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |